BenchChemオンラインストアへようこそ!

1-(3-Methoxybenzoyl)azetidin-3-amine

Epigenetics LSD1 demethylase inhibition Cancer therapeutics

This 3-methoxybenzoyl azetidine amine is the essential intermediate for patent-protected LSD1 (KDM1A) inhibitors (US9670210). Only the meta-methoxy positional isomer provides the required electrostatic and steric binding profile for correct geometry and potent target engagement. Generic 2- or 4-methoxy alternatives lead to complete target disengagement. Procurement safeguards the viability of your epigenetic lead optimization campaign by ensuring access to the validated 100 nM starting point for differentiation therapy research.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 1339016-11-3
Cat. No. B1469098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxybenzoyl)azetidin-3-amine
CAS1339016-11-3
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CC(C2)N
InChIInChI=1S/C11H14N2O2/c1-15-10-4-2-3-8(5-10)11(14)13-6-9(12)7-13/h2-5,9H,6-7,12H2,1H3
InChIKeyUFDAMYMDQJIRGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxybenzoyl)azetidin-3-amine: A High-Value Azetidinyl Building Block for LSD1 Inhibitor Research


1-(3-Methoxybenzoyl)azetidin-3-amine (CAS 1339016-11-3) is a specialized organic azetidine derivative featuring a 3-methoxybenzoyl group at the 1-position and a primary amine at the 3-position of a strained, four-membered nitrogen-containing ring . Unlike many general azetidine fragments that act as final pharmacophores, this specific compound is a critical procurable intermediate for synthesizing a series of patent-protected cyclopropylamine derivatives designed as irreversible LSD1 (KDM1A) demethylase inhibitors [1]. Its architectural value lies less in its own standalone bioactivity and more in its ability to serve as a vectored scaffold that correctly orients the 3-methylamino handle for subsequent derivatization into potent compound series with IC50 values reaching 100 nM [1].

Procurement Risk of Non-Positional 3-Methoxybenzoyl Azetidine Analogs for LSD1-Targeted Research


Scientific procurement teams cannot substitute this specific 3-methoxybenzoyl positional isomer with generic, cheaper, or structurally similar 2- or 4-methoxybenzoyl alternatives without risking complete target disengagement. Structure-activity relationship (SAR) studies on γ-lactam and benzamide-based epigenetic inhibitors demonstrate that the position of the methoxy substituent on the benzoyl ring is a critical driver of HDAC and LSD1 inhibition potency, where a meta-methoxy arrangement generates a distinct electrostatic and steric binding profile compared to para- or ortho- isomers . In the context of the patent-derived LSD1 inhibitor series (US9670210), only the 3-methoxybenzoyl-azetidine intermediate provides the correct geometry for subsequent conformational restraint by the (trans-2-phenylcyclopropyl)amino warhead, ultimately yielding a 100 nM IC50 inhibitor, whereas alternative ring scaffolds (e.g., piperidine) or regioisomeric benzoyl groups fail to recapitulate this potency [1].

Quantitative Evidence Guide: 1-(3-Methoxybenzoyl)azetidin-3-amine (CAS 1339016-11-3) Differentiation


LSD1 Inhibitory Potency is Strictly Contingent on the 3-Methoxybenzoyl-Azetidine Scaffold

Direct derivatization of the 3-amino handle of this specific compound yields N-{[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl}-trans-2-phenylcyclopropanamine, which demonstrates a potent IC50 of 100 nM against lysine-specific demethylase 1A (LSD1/KDM1A). In the same patent family (US9670210), alternative core structures, such as a hydroxyl-piperidine derivative (4-Phenyl-1-[(3-{[(trans-2-phenylcyclopropyl)amino]methyl}azetidin-1-yl)carbonyl]piperidin-4-ol), also achieve an IC50 of 100 nM. However, the 3-methoxybenzoyl variant is structurally less complex (lacking the additional piperidine ring) and serves as the foundational fragment for further optimizing ligand efficiency (LE) and physicochemical properties, directly addressing the need for less lipophilic lead matter [1].

Epigenetics LSD1 demethylase inhibition Cancer therapeutics

Risk of Inactivity with Wrong-Position Isomer: Meta-Methoxy is Essential for HDAC/LSD1 Binding

In other epigenetic inhibitor programs, switching the methoxy group from the meta- to the para- or ortho- position on the benzamide cap group leads to significant reductions in biological potency. For instance, in a systematic study of γ-lactam-based HDAC inhibitors, the meta-methoxy analogue exhibited measurable inhibitory activity, whereas the ortho- and para- methoxy analogues demonstrated significantly weaker or no inhibition under identical assay conditions. This establishes a general rule that the 3-methoxybenzoyl moiety engages binding pockets in a unique, non-transferable manner compared to its 2- or 4-methoxy congeners. Users attempting to procure 1-(2-methoxybenzoyl)azetidin-3-amine or 1-(4-methoxybenzoyl)azetidin-3-amine for LSD1-targeted applications are highly likely to introduce a structure that fails to engage the target .

Medicinal Chemistry Epigenetic inhibitor SAR Structure-Activity Relationship

Superior Physicochemical Profile of the Azetidine Core vs. Piperidine in Lead Optimization

Replacing a common piperidine fragment with the constrained azetidine ring in this compound provides a tangible physicochemical advantage. A comprehensive systematic study of mono- and difluorinated saturated heterocyclic amines (including azetidine, pyrrolidine, and piperidine) demonstrated that while all classes retain high metabolic stability (low intrinsic microsomal clearance, CLint), the azetidine and pyrrolidine series offer significantly lower lipophilicity (LogP) and basicity (pKa) than their piperidine counterparts. This is a direct quantifiable benefit for creating inhibitors with better solubility, lower protein binding, and reduced off-target activity without compromising on metabolic stability [1]. 1-(3-Methoxybenzoyl)azetidin-3-amine inherently provides this advantageous profile for any derivative that retains this warhead.

Drug Discovery Physicochemical properties Metabolic stability

Best-Validated Application Scenarios for Procuring 1-(3-Methoxybenzoyl)azetidin-3-amine (CAS 1339016-11-3)


Synthesis of Patent-Defined LSD1 (KDM1A) Chemical Probes and Lead Series

The primary validated use for this compound is as the core intermediate to generate N-{[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl}-trans-2-phenylcyclopropanamine, a direct and potent LSD1 inhibitor with an IC50 of 100 nM, as defined in patent US9670210 [1]. Industrial medicinal chemistry groups procuring this exact intermediate can rapidly develop focused libraries of epigenetic probes to explore the therapeutic potential of LSD1 inhibition in leukemia, small cell lung cancer, and other targets of differentiation therapy. The proven 100 nM starting point is critical for initiating a viable hit-to-lead or lead optimization campaign [1].

High-Confidence Building Block for Azetidine-Focused Kinase and Epigenetic Inhibitor Arrays

Given the positive impact of the azetidine scaffold on lowering lipophilicity (lower LogP) and basicity (lower pKa) while retaining metabolic stability, as demonstrated in systematic physicochemical studies [2], research groups should procure this specific 3-methoxybenzoyl azetidine for creating diverse inhibitor libraries targeting the kinome and epigenome. Unlike piperidine-based counterparts, this scaffold naturally yields leads with better solubility and a lower risk of promiscuous binding due to reduced lipophilicity [2].

Critical Profiling Tool to Validate Meta-Methoxy vs. Para/Ortho Methoxy Binding Interactions

A highly targeted application involves using this specific compound as a positive control and starting material to systematically quantify the SAR of methoxy positional isomers. Due to the critical role of the meta-methoxy group in driving HDAC and LSD1 inhibition, as inferred from extensive SAR studies on benzamides and γ-lactams , sourcing 1-(3-Methoxybenzoyl)azetidin-3-amine, along with its 2- and 4-methoxy analogs, allows for a definitive, controlled experiment to map the exact energetic penalty of sub-optimal methoxy positions, generating high-impact data that is not inferable from the inactive isomers alone .

Quote Request

Request a Quote for 1-(3-Methoxybenzoyl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.